2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
CAS No.: 877655-70-4
Cat. No.: VC4776109
Molecular Formula: C24H25N3O4S2
Molecular Weight: 483.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877655-70-4 |
|---|---|
| Molecular Formula | C24H25N3O4S2 |
| Molecular Weight | 483.6 |
| IUPAC Name | 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H25N3O4S2/c1-14-6-5-7-17(15(14)2)25-21(28)13-33-24-26-18-10-11-32-22(18)23(29)27(24)16-8-9-19(30-3)20(12-16)31-4/h5-9,12H,10-11,13H2,1-4H3,(H,25,28) |
| Standard InChI Key | ODBRPQTZFHYJJG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3)C |
Introduction
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a synthetic organic molecule belonging to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. The structural framework of thieno[3,2-d]pyrimidine is closely related to purine bases such as adenine and guanine, which makes this scaffold a promising candidate for drug discovery in various therapeutic areas .
Structural Features
The compound features:
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A thieno[3,2-d]pyrimidine core, which is a bicyclic structure combining thiophene and pyrimidine rings.
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A dimethoxyphenyl group at position 3 of the pyrimidine ring.
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A thioacetamide linkage connecting the core to a dimethylphenyl group.
This unique combination of functional groups contributes to its potential biological activity by enabling interactions with biological targets such as enzymes or receptors.
Synthesis Pathway
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves:
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Starting with thiophene derivatives or pyrimidine analogs.
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Cyclization reactions to form the fused bicyclic structure.
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Functionalization at specific positions to introduce pharmacologically relevant groups like dimethoxyphenyl and thioacetamide moieties .
Mechanism of Action
The biological activity of this compound is likely mediated through:
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Enzyme inhibition: Binding to active sites of enzymes such as kinases or oxidoreductases.
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Receptor modulation: Interacting with cellular receptors involved in signaling pathways.
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DNA/RNA binding: Potentially intercalating into nucleic acids due to its planar aromatic structure.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR): Provides information about hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
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Elemental Analysis: Verifies the empirical formula by comparing calculated and experimental values .
Applications in Drug Development
This compound serves as a lead molecule for designing drugs targeting:
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Cancer: By inhibiting epigenetic regulators like EZH2.
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Inflammatory Diseases: Through enzyme inhibition (e.g., COX-2).
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Infectious Diseases: As a broad-spectrum antimicrobial agent.
Future Directions
Further research on this compound could focus on:
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Optimizing its pharmacokinetic properties (e.g., solubility and metabolic stability).
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Conducting in vivo studies to evaluate efficacy and toxicity.
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Exploring its potential as a multi-target drug for complex diseases like cancer and autoimmune disorders.
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